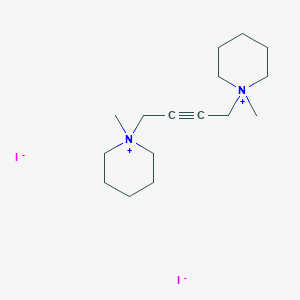
1,1'-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide is a chemical compound known for its unique structure and properties This compound features a but-2-yne-1,4-diyl linkage between two 1-methylpiperidin-1-ium groups, with diiodide as the counterion
Méthodes De Préparation
The synthesis of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide typically involves the following steps:
Starting Materials: The synthesis begins with but-2-yne-1,4-diol and 1-methylpiperidine.
Reaction Conditions: The but-2-yne-1,4-diol is reacted with 1-methylpiperidine in the presence of a suitable base to form the intermediate compound.
Quaternization: The intermediate is then quaternized using methyl iodide to form the final product, 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide can be compared with similar compounds such as:
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) dichloride: Similar structure but with chloride as the counterion.
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) dibromide: Similar structure but with bromide as the counterion.
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) difluoride: Similar structure but with fluoride as the counterion.
The uniqueness of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide lies in its specific counterion (diiodide) and its resulting properties and reactivity.
Propriétés
Numéro CAS |
113817-98-4 |
|---|---|
Formule moléculaire |
C16H30I2N2 |
Poids moléculaire |
504.23 g/mol |
Nom IUPAC |
1-methyl-1-[4-(1-methylpiperidin-1-ium-1-yl)but-2-ynyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C16H30N2.2HI/c1-17(11-5-3-6-12-17)15-9-10-16-18(2)13-7-4-8-14-18;;/h3-8,11-16H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
HKMSQMRUVFYFOI-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCCCC1)CC#CC[N+]2(CCCCC2)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



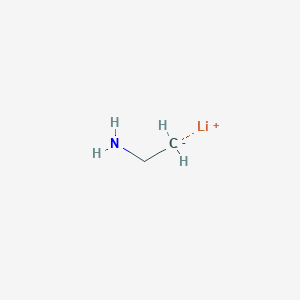
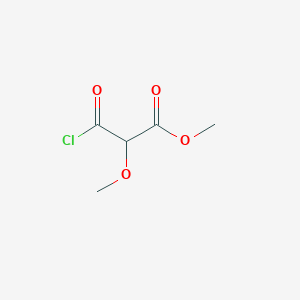
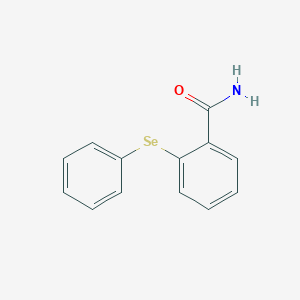

![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)

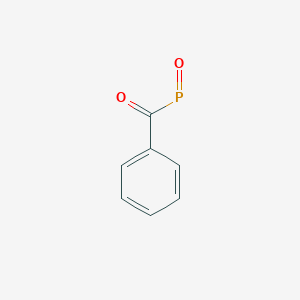
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
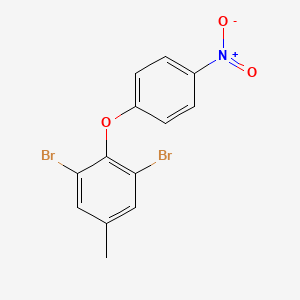
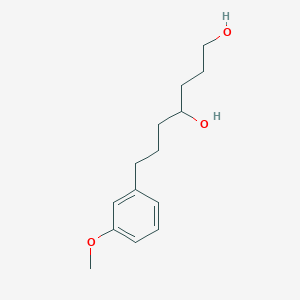
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
